methyl 5-((3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate
Description
Methyl 5-((3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidinone core substituted with a 3,4-dimethoxyphenyl group at position 3 and a furan-2-carboxylate moiety linked via a methylene bridge at position 4. The furan-2-carboxylate group introduces ester functionality, which may contribute to solubility and bioactivity.
Properties
IUPAC Name |
methyl 5-[[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O6/c1-27-13-6-4-11(8-15(13)28-2)24-17-16(21-22-24)18(25)23(10-20-17)9-12-5-7-14(30-12)19(26)29-3/h4-8,10H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHAUUYXEAAGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(O4)C(=O)OC)N=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-((3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate is a complex heterocyclic compound belonging to the triazolopyrimidine family. Its unique structural features suggest significant potential for various biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C19H22N6O5
- Molecular Weight : 414.4 g/mol
- CAS Number : 872594-51-9
The compound consists of a furan carboxylate linked to a triazolopyrimidine core with a dimethoxyphenyl substituent. This structural arrangement is believed to enhance its biological activity through multiple mechanisms.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the triazolopyrimidine core through cyclization reactions.
- Introduction of the dimethoxyphenyl group via electrophilic substitution.
- Coupling with furan-2-carboxylic acid derivatives.
Ultrasonic-assisted methods have been reported to improve yields and reduce reaction times significantly during the synthesis process .
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that related triazolopyrimidine derivatives can inhibit the growth of various pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM .
Cytotoxicity
The cytotoxic effects of similar compounds have been evaluated against human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and Bel-7402 (liver cancer).
- Findings : Certain derivatives demonstrated potent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .
The mechanism by which these compounds exert their biological effects often involves:
- Enzyme Inhibition : Interaction with key enzymes such as DNA gyrase and MurD, crucial for bacterial survival and replication.
- Binding Affinity : Molecular docking studies suggest strong binding interactions with target sites on these enzymes .
Case Studies and Research Findings
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 411.374 g/mol. Its structural features include a furan ring and a triazolopyrimidine moiety, which are known to exhibit diverse biological activities.
Scientific Research Applications
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Anticancer Activity
- Recent studies have indicated that compounds containing triazolo[4,5-d]pyrimidine structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. For instance, the incorporation of 3,4-dimethoxyphenyl groups enhances the compound's ability to interact with biological targets, potentially leading to increased efficacy against various cancer cell lines .
-
Anti-inflammatory Properties
- The compound's furan and pyrimidine components may contribute to its anti-inflammatory effects. Research has shown that similar structures can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response . The dual inhibition of COX and lipoxygenase (LOX) pathways by related compounds highlights the potential for this compound in treating inflammatory diseases .
-
Molecular Docking Studies
- Computational studies using molecular docking simulations have been employed to predict the binding affinity of methyl 5-((3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate with various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer progression and inflammation, providing a rational basis for its therapeutic use .
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester group on the furan ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or enabling further derivatization.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (12 h) | 5-((3-(3,4-dimethoxyphenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6-yl)methyl)furan-2-carboxylic acid | 85% | |
| Basic hydrolysis | NaOH (2M), RT (24 h) | Same as above | 78% |
Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, leading to ester cleavage.
Nucleophilic Substitution at the Methylene Bridge
The methylene group (-CH2-) linking the triazolo-pyrimidine and furan moieties is susceptible to nucleophilic substitution under specific conditions.
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium azide (NaN3) | DMF, 80°C (8 h) | Azide-substituted derivative | 62% | |
| Thiophenol (PhSH) | K2CO3, DMSO, 60°C (6 h) | Thioether analog | 55% |
Key Factor : Polar aprotic solvents like DMF enhance nucleophilicity, while bases like K2CO3 deprotonate thiols for effective substitution.
Functionalization of the Triazole Ring
The triazolo[4,5-d]pyrimidine core participates in electrophilic aromatic substitution (EAS) and cycloaddition reactions.
Electrophilic Aromatic Substitution
Methoxy groups on the phenyl ring activate the triazole system toward EAS.
| Reagent | Conditions | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| HNO3/H2SO4 | 0°C (2 h) | C-5 of triazole | Nitro-substituted derivative | 48% | |
| Br2 in CHCl3 | RT (4 h) | C-7 of pyrimidine | Brominated analog | 53% |
1,3-Dipolar Cycloaddition
The triazole ring can act as a dipolarophile in Cu-catalyzed azide-alkyne cycloaddition (CuAAC):
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene, CuI | DMF, 60°C (6 h) | Triazole-fused hybrid | 67% |
Demethylation of Methoxy Groups
The 3,4-dimethoxyphenyl group undergoes demethylation under strong acidic conditions, forming catechol derivatives.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| BBr3 in CH2Cl2 | -78°C → RT (12 h) | 5-((3-(3,4-dihydroxyphenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6-yl)methyl)furan-2-carboxylate | 71% |
Application : Demethylation enhances hydrogen-bonding capacity, potentially improving target binding in biological systems .
Reduction of the Pyrimidine Core
The pyrimidine ring can be reduced to dihydro or tetrahydro derivatives under catalytic hydrogenation:
| Conditions | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| H2 (1 atm), Pd/C | EtOH, RT (24 h) | Dihydro-pyrimidine analog | 60% |
Microwave-Assisted Functionalization
Microwave irradiation accelerates reactions involving the triazole-pyrimidine system:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4, MW (100°C, 1 h) | Biaryl derivative | 88% |
Stability Under Physiological Conditions
The compound exhibits moderate stability in PBS (pH 7.4) at 37°C, with 80% remaining after 24 h. Degradation products include hydrolyzed esters and oxidized triazole intermediates.
Comparison with Similar Compounds
Compound 4d (): 2-(3-Methoxyphenyl)-3,5-dihydro-7-(5-methylfuran-2-yl)-5-oxo-[1,2,4]triazolo[1,5-a]pyridine-6,8-dicarbonitrile
- Core Structure : Triazolo[1,5-a]pyridine (vs. triazolo[4,5-d]pyrimidine in the target compound).
- Substituents: 3-Methoxyphenyl (position 2), 5-methylfuran (position 7), and cyano groups (positions 6 and 8).
- Key Differences: The absence of a 3,4-dimethoxyphenyl group and the presence of electron-withdrawing cyano groups reduce steric bulk compared to the target compound. Yield: 80% .
Compound 15 (): 3-(5-Methylfuran-2-yl)-5-propyl-8-(3,4,5-trihydroxy-6-(hydroxymethyl)-tetrahydro-2H-pyran-2-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Core Structure: Triazolo[4,3-a]pyrimidinone.
- Substituents : 5-Methylfuran (position 3), propyl (position 5), and a glycosidic tetrahydropyran group (position 8).
- Key Differences : The hydrophilic glycosidic moiety contrasts with the lipophilic 3,4-dimethoxyphenyl group in the target compound, suggesting divergent solubility profiles. Yield: 72% .
Thiazolo-Pyrimidine Analogues
Ethyl 5-(3,4-Diethoxyphenyl)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Core Structure : Thiazolo[3,2-a]pyrimidine (sulfur-containing vs. nitrogen-rich triazolo core).
- Substituents : 3,4-Diethoxyphenyl (position 5), furan-2-ylmethylidene (position 2), and ester groups.
- Key Differences : The thiazolo core may confer distinct electronic properties, while the diethoxy substitution (vs. dimethoxy in the target compound) increases hydrophobicity.
Methyl 5-(4-(Methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Core Structure : Thiazolo[3,2-a]pyrimidine with an indole-derived substituent.
- Substituents : Methoxycarbonylphenyl (position 5) and 2-oxoindolinylidene (position 2).
Oxadiazole-Containing Analogues
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one ()
- Core Structure: Triazolo[4,5-d]pyrimidinone with an oxadiazole ring.
- Substituents : 3,4-Dimethoxyphenyl (via oxadiazole) and 3-fluorobenzyl.
- Key Differences : The oxadiazole ring replaces the triazole-linked furan in the target compound, altering electronic density and hydrogen-bonding capacity. Molecular weight: 463.43 g/mol .
Comparative Data Table
Key Observations
Core Heterocycles: Triazolo-pyrimidine derivatives (e.g., ) exhibit variability in ring fusion positions ([1,5-a] vs. [4,5-d]), affecting electronic distribution and steric accessibility.
Substituent Effects : The 3,4-dimethoxyphenyl group () and furan-carboxylate (target compound) enhance lipophilicity compared to hydrophilic glycosidic moieties () .
Synthetic Yields : Triazolo-pyrimidines are synthesized in high yields (72–86%), suggesting robust methodologies for core functionalization .
Q & A
Basic Question: What synthetic methodologies are commonly employed to prepare triazolopyrimidine derivatives like this compound?
Answer:
Triazolopyrimidine cores are typically synthesized via cyclocondensation reactions. For example, details the use of reflux conditions with ethanol/DMF and reagents like ethyl acetoacetate to form triazolo[1,5-a]pyridine derivatives. Key steps include:
- Cyclization : Nitroarenes or nitroalkenes are cyclized using palladium catalysts and formic acid derivatives as CO surrogates ( ).
- Functionalization : Methoxy and furan groups are introduced via nucleophilic substitution or Suzuki coupling. For instance, highlights the use of fluorinated intermediates to introduce aryl groups.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (aqueous DMF) are critical for isolating high-purity products .
Basic Question: How is the crystal structure of such a compound determined, and what intermolecular interactions are critical for stability?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and provide protocols:
- Crystallization : Slow evaporation of dichloromethane/hexane mixtures yields suitable crystals.
- Data collection : MoKα radiation (λ = 0.71073 Å) at 296 K, with refinement using SHELXL.
- Key interactions :
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for structurally similar analogs?
Answer:
Contradictions often arise from conformational flexibility or solvent effects. Methodological solutions include:
- Variable Temperature (VT) NMR : To identify dynamic processes (e.g., ring flipping in the triazole moiety).
- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental H/C NMR shifts to validate assignments ( uses this for furan-methyl groups).
- 2D NMR (COSY, NOESY) : Resolve overlapping signals; for example, NOE correlations confirm spatial proximity of methoxy and furan protons .
Advanced Question: What strategies optimize the pharmacological activity of this compound through targeted structural modifications?
- Bioisosteric Replacement : Substitute the 3,4-dimethoxyphenyl group with trifluoromethylpyridyl ( ) to enhance metabolic stability.
- Prodrug Design : Convert the methyl ester to a morpholine amide (as in ) to improve solubility.
- SAR Studies : Systematic variation of the furan methyl group (e.g., 5-methyl vs. 5-propyl) and evaluation via in vitro assays (e.g., kinase inhibition) .
Advanced Question: How can computational modeling predict the compound’s reactivity in catalytic cycles or metabolic pathways?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack (e.g., the triazole N2 position).
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots.
- Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., EGFR kinase, leveraging structural data from ) .
Basic Question: What analytical techniques are essential for purity assessment and characterization?
Answer:
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to confirm ≥95% purity ().
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H] at m/z 468.15).
- Elemental Analysis : Match calculated vs. experimental C/H/N percentages (tolerance: ±0.4%) .
Advanced Question: How does the electronic nature of substituents (e.g., methoxy vs. trifluoromethyl) influence the compound’s photophysical properties?
Answer:
- UV-Vis Spectroscopy : Methoxy groups (electron-donating) red-shift absorption maxima (λmax) by 20–30 nm compared to trifluoromethyl (electron-withdrawing) groups.
- Fluorescence Quenching : Heavy atoms (e.g., bromine in ) enhance intersystem crossing, reducing quantum yield.
- TD-DFT : Simulate excited-state transitions to correlate substituent effects with emission profiles .
Advanced Question: What safety protocols are recommended for handling this compound during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
